Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with bromomethyl and difluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with bromomethyl and difluoromethyl reagents. One common method includes the use of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate as a starting material . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. Reaction conditions often involve low temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a variety of oxidized products.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with molecular targets through its reactive bromomethyl and difluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
- 4-tert-Butylbenzyl bromide
- tert-Butyl bromoacetate
Uniqueness
Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate is unique due to the presence of both bromomethyl and difluoromethyl groups on the pyrrolidine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C10H16BrF2NO2 |
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Molecular Weight |
300.14 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-5-7(4-11)10(12,13)6-14/h7H,4-6H2,1-3H3 |
InChI Key |
NDOCPWIURFRGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CBr |
Origin of Product |
United States |
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